

# Application Notes and Protocols for Measuring ACBI1-Induced Degradation

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## Compound of Interest

Compound Name: ACBI1

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## Introduction

**ACBI1** is a potent, cell-permeable PROTAC (Proteolysis Targeting Chimera) that induces the degradation of the BAF chromatin remodeling ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[1][2][3] As a heterobifunctional molecule, **ACBI1** links a ligand for the target protein's bromodomain to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5][6] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[3][5][7]

These application notes provide detailed protocols for quantifying **ACBI1**-induced protein degradation, assessing its selectivity, and measuring its downstream cellular effects.

## Part 1: Measuring Target Protein Degradation in Cells

The most direct method to measure the efficacy of **ACBI1** is to quantify the reduction in the levels of its target proteins (SMARCA2, SMARCA4, PBRM1) within cells.

### Western Blotting and Capillary Immunoassays

Western blotting is a fundamental technique to semi-quantitatively or quantitatively measure protein levels. Automated capillary-based immunoassays (e.g., Simple Western™ or Wes™) offer higher throughput and more precise quantification.

#### Protocol: Measuring Degradation by Western Blot

- Cell Culture and Treatment:
  - Seed cells (e.g., MV-4-11, NCI-H1568) in 6-well or 12-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvest.[8]
  - Allow cells to adhere and grow overnight.
  - Prepare serial dilutions of **ACBI1** (and the negative control, cis-**ACBI1**) in culture medium from a DMSO stock. The final DMSO concentration should be kept constant across all wells (typically  $\leq 0.1\%$ ).
  - For  $DC_{50}$  determination, treat cells with a range of **ACBI1** concentrations (e.g., 0.1 nM to 10  $\mu$ M) for a fixed period, typically 18-24 hours.[3][9]
  - For time-course experiments, treat cells with a fixed concentration of **ACBI1** (e.g., 1  $\mu$ M) and harvest at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).[3][9]
- Cell Lysis:
  - After treatment, remove the medium and wash cells once with ice-cold Phosphate Buffered Saline (PBS).
  - Lyse the cells directly in the well by adding 100-200  $\mu$ L of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitor cocktails).
  - Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
  - Centrifuge the lysate at  $\sim 14,000 \times g$  for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification:

- Transfer the supernatant to a new tube.
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
- SDS-PAGE and Western Blotting:
  - Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
  - Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
  - Perform electrophoresis to separate proteins by size.
  - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  - Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, or PBRM1 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin, or Vinculin) must be used.
  - Wash the membrane three times with TBST.
  - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST.
  - Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
- Data Analysis:
  - Quantify the band intensities using densitometry software (e.g., ImageJ).

- Normalize the intensity of the target protein band to the intensity of the loading control band.
- For  $DC_{50}$  determination, plot the normalized protein levels against the log of the **ACBI1** concentration and fit the data to a four-parameter logistic curve. The  $DC_{50}$  is the concentration at which 50% degradation is achieved.

## Mass Spectrometry (MS)-Based Proteomics

MS-based proteomics provides an unbiased, global view of protein level changes, making it the gold standard for assessing the selectivity of a degrader.

Protocol: Global Proteome Analysis Workflow

- Sample Preparation:
  - Culture and treat cells (e.g., MV-4-11) with **ACBI1** (e.g., 333 nM for 8 hours)[9], a negative control (cis-**ACBI1**), and a vehicle control (DMSO).[9] Use at least three biological replicates per condition.
  - Harvest and lyse the cells as described previously.
  - Quantify the protein concentration.
- Protein Digestion and Peptide Labeling:
  - Digest the proteins into peptides using an enzyme like trypsin.
  - For quantitative analysis, peptides can be labeled using methods like Tandem Mass Tags (TMT) or processed using a label-free quantification (LFQ) workflow.[10]
- LC-MS/MS Analysis:
  - Analyze the peptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The instrument separates the peptides and then fragments them to determine their sequence and quantity.
- Data Analysis:

- Process the raw MS data using specialized software (e.g., MaxQuant, Proteome Discoverer).
- Identify and quantify thousands of proteins across all samples.[\[5\]](#)[\[10\]](#)
- Perform statistical analysis to identify proteins that are significantly down-regulated in **ACBI1**-treated samples compared to controls.[\[10\]](#)
- Visualize the data using a volcano plot, which displays the log<sub>2</sub> fold change against the statistical significance (-log<sub>10</sub> p-value) for each quantified protein.[\[9\]](#) This plot should ideally show only SMARCA2, SMARCA4, and PBRM1 as significantly depleted.[\[5\]](#)[\[10\]](#)

## Quantitative Data Summary

The following tables summarize the reported degradation and anti-proliferative potencies of **ACBI1** in various cell lines.

Table 1: **ACBI1** Degradation Potency (DC<sub>50</sub>)

Target Protein	Cell Line	DC <sub>50</sub> (nM)	Treatment Duration	Citation(s)
<b>SMARCA2</b>	<b>MV-4-11</b>	<b>6</b>	<b>18 h</b>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[9]</a>
SMARCA4	MV-4-11	11	18 h	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[9]</a>
PBRM1	MV-4-11	32	18 h	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[9]</a>
SMARCA2	NCI-H1568	3.3	18 h	<a href="#">[3]</a> <a href="#">[9]</a>

| PBRM1 | NCI-H1568 | 15.6 | 18 h | [\[3\]](#)[\[9\]](#) |

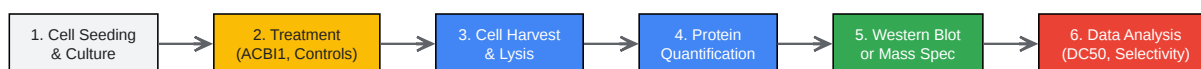
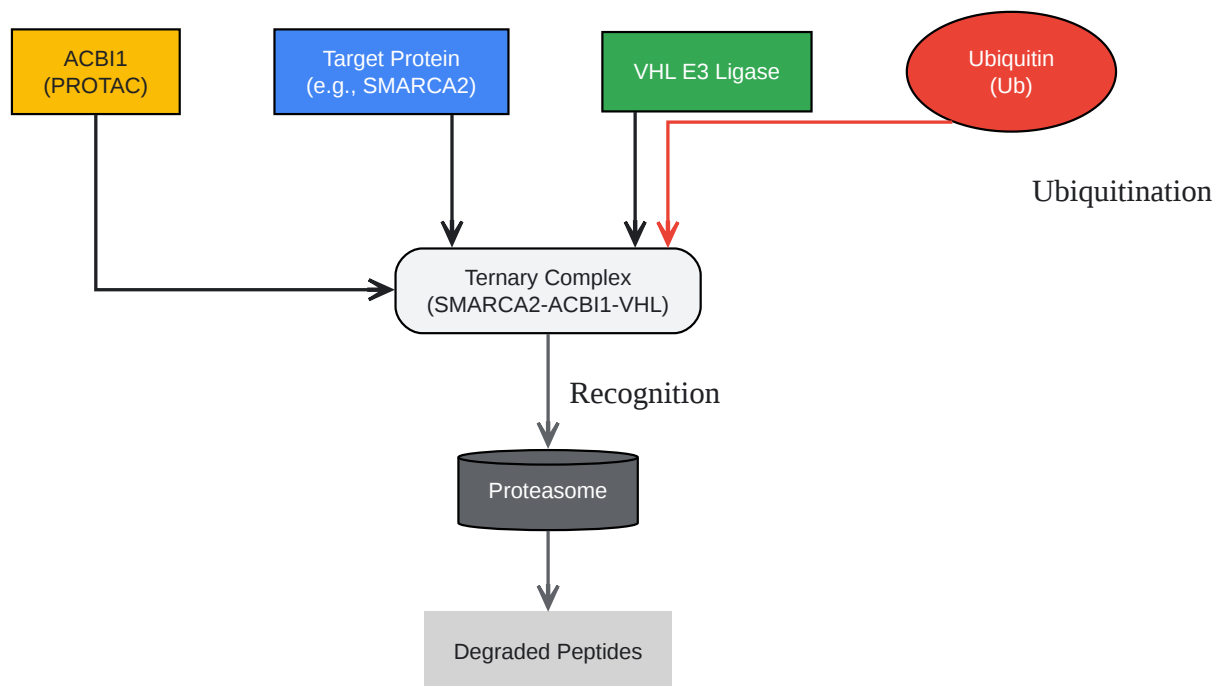
Table 2: **ACBI1** Anti-proliferative Potency (IC<sub>50</sub>)

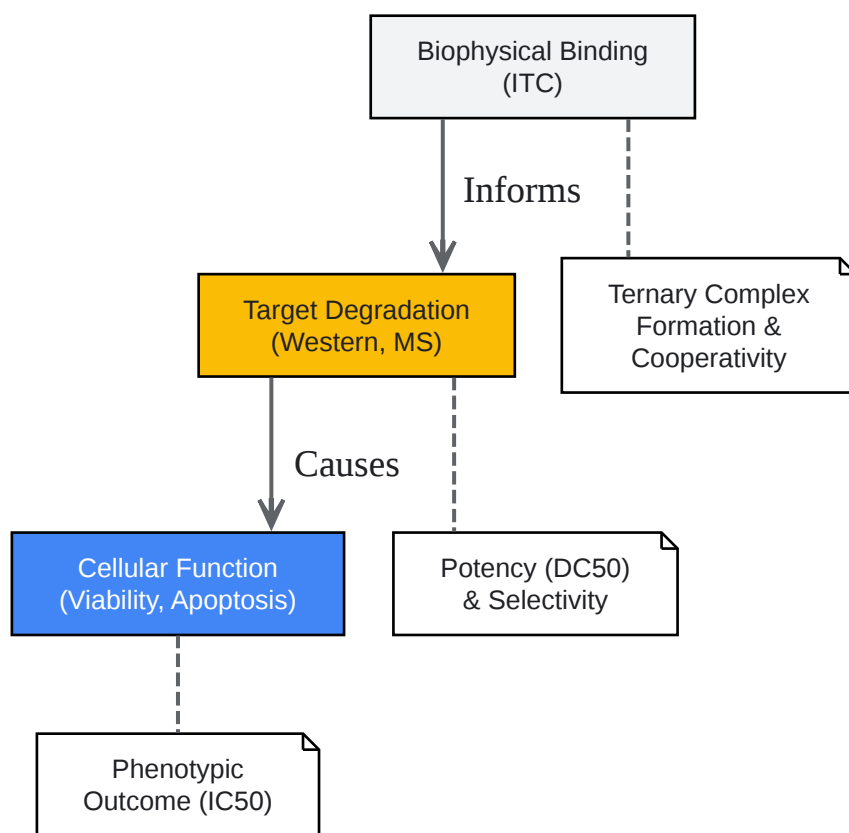
Cell Line	IC <sub>50</sub> (nM)	Treatment Duration	Citation(s)
<b>MV-4-11</b>	<b>29</b>	<b>7 days</b>	<a href="#">[4]</a> <a href="#">[5]</a>
NCI-H1568	68	7 days	<a href="#">[4]</a>

| SK-MEL-5 | 77 | 7 days |[\[10\]](#) |

## Visualizations

### ACBI1 Mechanism of Action





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